molecular formula C18H36O6S B092358 9-(Sulphooxy)octadecanoic acid CAS No. 102-72-7

9-(Sulphooxy)octadecanoic acid

Cat. No. B092358
CAS RN: 102-72-7
M. Wt: 380.5 g/mol
InChI Key: FISKBOUWERTLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Sulphooxy)octadecanoic acid, also known as SOSA, is a sulfonated fatty acid that has gained attention in recent years due to its potential applications in various fields of scientific research. SOSA is a long-chain fatty acid that contains a sulfate group attached to the ninth carbon atom of the carbon chain.

Mechanism Of Action

9-(Sulphooxy)octadecanoic acid is thought to exert its biological effects through its interaction with biological membranes. The sulfate group in 9-(Sulphooxy)octadecanoic acid allows it to form hydrogen bonds with the polar head groups of phospholipids in the membrane, leading to changes in membrane fluidity and permeability. 9-(Sulphooxy)octadecanoic acid has also been shown to modulate the activity of membrane proteins, such as ion channels and transporters.

Biochemical And Physiological Effects

9-(Sulphooxy)octadecanoic acid has been found to have various biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells, modulate the immune response, and reduce inflammation. 9-(Sulphooxy)octadecanoic acid has also been shown to affect lipid metabolism, with studies reporting changes in the levels of cholesterol and triglycerides in animals treated with 9-(Sulphooxy)octadecanoic acid.

Advantages And Limitations For Lab Experiments

One advantage of using 9-(Sulphooxy)octadecanoic acid in lab experiments is its ability to mimic the properties of biological membranes, making it a useful tool for the study of membrane-associated processes. 9-(Sulphooxy)octadecanoic acid is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings. However, one limitation of using 9-(Sulphooxy)octadecanoic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 9-(Sulphooxy)octadecanoic acid, including its use as a tool for the study of membrane-associated processes, its potential therapeutic applications in the treatment of cancer and inflammation, and its use as a precursor for the synthesis of biologically active compounds. Further studies are needed to fully understand the mechanisms underlying the biological effects of 9-(Sulphooxy)octadecanoic acid and to optimize its use in various applications.
Conclusion
In conclusion, 9-(Sulphooxy)octadecanoic acid is a sulfonated fatty acid with various applications in scientific research. Its ability to mimic the properties of biological membranes and modulate the activity of membrane proteins makes it a useful tool for the study of membrane-associated processes. Further studies are needed to fully understand the mechanisms underlying the biological effects of 9-(Sulphooxy)octadecanoic acid and to optimize its use in various applications.

Synthesis Methods

9-(Sulphooxy)octadecanoic acid can be synthesized by the sulfonation of oleic acid, which is a monounsaturated fatty acid found in various vegetable oils. The sulfonation reaction involves the addition of sulfur trioxide to oleic acid, followed by neutralization with sodium hydroxide to form 9-(Sulphooxy)octadecanoic acid. The purity of the synthesized 9-(Sulphooxy)octadecanoic acid can be improved by recrystallization from ethanol.

Scientific Research Applications

9-(Sulphooxy)octadecanoic acid has been found to have various applications in scientific research, including its use as a surfactant in emulsions, as a precursor for the synthesis of biologically active compounds, and as a tool for the study of biological membranes. 9-(Sulphooxy)octadecanoic acid has also been investigated for its potential therapeutic effects in the treatment of various diseases, such as cancer and inflammation.

properties

CAS RN

102-72-7

Product Name

9-(Sulphooxy)octadecanoic acid

Molecular Formula

C18H36O6S

Molecular Weight

380.5 g/mol

IUPAC Name

9-sulfooxyoctadecanoic acid

InChI

InChI=1S/C18H36O6S/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23)

InChI Key

FISKBOUWERTLRE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O

Other CAS RN

68170-59-2
68413-72-9
68735-97-7
102-72-7

Origin of Product

United States

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